Methyl 3-isocyanato-3-methylbutanoate

Description

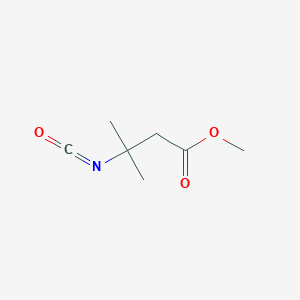

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-isocyanato-3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-7(2,8-5-9)4-6(10)11-3/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQSSGHLDKMZOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)OC)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 Isocyanato 3 Methylbutanoate

Traditional Phosgenation-Based Routes

The most established and widely used industrial method for synthesizing isocyanates involves the use of phosgene (B1210022) or its safer derivatives like diphosgene and triphosgene (B27547). This method is valued for its efficiency and high yields, though it necessitates handling highly toxic reagents.

Direct Phosgenation of Corresponding Amines

The direct phosgenation route is a cornerstone of isocyanate manufacturing. This process involves the reaction of a primary amine with phosgene (COCl₂) to produce the corresponding isocyanate. For the synthesis of Methyl 3-isocyanato-3-methylbutanoate, the specific starting material is Methyl 3-amino-3-methylbutanoate.

The reaction typically proceeds in two main stages within an inert solvent. First, the amine reacts with phosgene at low temperatures to form an intermediate carbamoyl (B1232498) chloride, releasing one equivalent of hydrogen chloride (HCl). In the second stage, the temperature is raised to induce the thermal decomposition of the carbamoyl chloride, which eliminates a second equivalent of HCl to yield the final isocyanate product.

A common and safer laboratory-scale adaptation of this method uses triphosgene, a solid, in a biphasic system. orgsyn.org For instance, a procedure for synthesizing a similar compound, methyl (S)-2-isocyanato-3-phenylpropanoate, involves reacting the corresponding amino acid methyl ester hydrochloride with triphosgene in a mixture of methylene (B1212753) chloride and a saturated aqueous sodium bicarbonate solution. orgsyn.org The bicarbonate solution neutralizes the HCl generated during the reaction, driving the process to completion. orgsyn.org This method is known for being rapid, high-yielding (typically 95-98%), and proceeding under mild conditions, making it a valuable model for the synthesis of this compound. orgsyn.org The phosgenation of β-amino acids to form related compounds has also been documented as a challenging but feasible process. google.com

Table 1: Phosgenation Reaction Parameters

| Parameter | Description |

|---|---|

| Phosgenating Agent | Phosgene (COCl₂), Diphosgene, or Triphosgene |

| Starting Material | Methyl 3-amino-3-methylbutanoate |

| Solvent | Inert solvents such as toluene (B28343), chlorobenzene, or methylene chloride |

| Byproduct | Hydrogen Chloride (HCl) |

| Key Intermediates | Carbamoyl chloride |

Industrial Adaptations and Considerations for Isocyanate Production

On an industrial scale, the phosgenation process is optimized for safety, efficiency, and cost-effectiveness. The production can be carried out in either a liquid phase or a gas phase.

Liquid-Phase Phosgenation: This is the more common method, especially for aliphatic isocyanates. The reaction is conducted in a solvent, which helps to control the reaction temperature and manage the dissolution of reactants and intermediates. A key challenge is the management of the corrosive byproduct, hydrogen chloride. Industrially, the HCl is either captured and sold or recycled. The process requires robust equipment resistant to corrosion.

Gas-Phase Phosgenation: This method involves reacting the vaporized amine with gaseous phosgene at high temperatures (e.g., above 300°C). nih.gov This approach offers very short reaction times and can reduce the formation of byproducts like ureas. nih.gov However, it is energy-intensive due to the high temperatures required and is typically reserved for large-volume isocyanates like toluene diisocyanate (TDI). nih.gov

For a compound like this compound, liquid-phase phosgenation would be the more likely industrial route. Process considerations would include efficient heat exchange to manage the exothermic reaction, precise control over the stoichiometry of phosgene to minimize side reactions, and a robust system for scrubbing and neutralizing the off-gases.

Non-Phosgenation and Green Chemistry Approaches

Growing concerns over the high toxicity of phosgene and the environmental impact of its byproducts have driven significant research into alternative, "greener" synthetic routes. rsc.orgresearchgate.net These methods avoid the use of phosgene and often utilize more benign reagents and conditions.

Carbon Dioxide Fixation Routes to Non-Isocyanate Precursors

One of the most promising green chemistry approaches involves using carbon dioxide (CO₂) as a C1 building block. researchgate.net Instead of phosgene, CO₂ can react with the primary amine (Methyl 3-amino-3-methylbutanoate) to form a non-isocyanate precursor, typically a carbamate (B1207046), which is then converted to the isocyanate.

The general process involves two steps:

Carbamate Formation: The amine reacts with CO₂, often in the presence of a base and an alcohol, to form a carbamate salt or carbamic acid. rsc.orgacs.org This intermediate can be stabilized and isolated.

Conversion to Isocyanate: The carbamate is then converted to the isocyanate. This can be achieved through "dehydration" using various reagents or, more commonly, via thermal decomposition (thermolysis). rsc.orgmdpi.com

The thermal cracking of carbamates is a well-studied method where the carbamate is heated, often in the gas phase and sometimes over a catalyst, to yield the isocyanate and an alcohol. mdpi.combutlerov.com The alcohol can then be recycled. This route is considered a leading non-phosgene alternative because it avoids chlorinated compounds and their associated corrosion problems. researchgate.netmdpi.com The main challenge lies in the high temperatures often required for carbamate decomposition and the reversibility of the reaction. butlerov.com

Table 2: Comparison of Phosgene vs. Carbamate Decomposition Routes

| Feature | Phosgenation Route | Carbamate Decomposition Route |

|---|---|---|

| Carbonyl Source | Phosgene (COCl₂) | Carbon Dioxide (CO₂), Urea (B33335), etc. |

| Toxicity | High (uses highly toxic phosgene) | Low (avoids phosgene) |

| Byproducts | Corrosive HCl | Recyclable alcohol |

| Corrosion | High risk to equipment | Low risk |

| Reaction Steps | Typically one-pot (amine to isocyanate) | Two main steps (carbamate formation, then decomposition) |

| Energy Input | Moderate to high (for gas-phase) | High (for thermal decomposition step) |

Curtius Rearrangement from Acyl Azides

The Curtius rearrangement is a classic organic reaction that provides a phosgene-free pathway to isocyanates from carboxylic acids. wikipedia.orgorganic-chemistry.org The reaction involves the thermal decomposition of an acyl azide (B81097), which rearranges to form an isocyanate with the loss of nitrogen gas. wikipedia.org

For the synthesis of this compound, the synthetic sequence would be:

Precursor Synthesis: The corresponding carboxylic acid, Methyl 3-(carboxy)-3-methylbutanoate, is activated, typically by converting it to an acyl chloride or by using coupling agents.

Acyl Azide Formation: The activated carboxylic acid derivative is then reacted with an azide source, such as sodium azide, to form the key intermediate, an acyl azide.

Rearrangement: The acyl azide is heated in an inert solvent. It undergoes a concerted rearrangement where the alkyl group migrates, and dinitrogen (N₂) is eliminated, yielding the desired isocyanate. wikipedia.org

The Curtius rearrangement is known for its high yields and clean reaction profile, as the only byproduct is nitrogen gas. rsc.org A key advantage is that the stereochemistry of the migrating group is fully retained. nih.gov While the acyl azide intermediates can be explosive and must be handled with care, modern flow chemistry techniques have been developed to generate and convert them in situ, significantly improving the safety and scalability of the process.

Hofmann Rearrangement from Amides

The Hofmann rearrangement offers another phosgene-free route, starting from a primary amide. wikipedia.org This reaction converts the amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.org To synthesize an isocyanate as the final product, the reaction conditions can be modified to trap this intermediate.

The steps to synthesize this compound via this route are:

Precursor Synthesis: The starting material required is the primary amide, Methyl 3-amido-3-methylbutanoate.

Rearrangement: The amide is treated with bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a strong base like sodium hydroxide (B78521) or sodium methoxide. wikipedia.orgmasterorganicchemistry.com This generates an N-bromoamide intermediate, which, upon deprotonation, rearranges. The alkyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming the isocyanate. masterorganicchemistry.com

If the reaction is conducted in an aqueous base, the isocyanate is typically hydrolyzed and decarboxylated to an amine. However, by performing the reaction in an anhydrous alcohol like methanol, the intermediate isocyanate can be trapped to form a stable carbamate. masterorganicchemistry.comresearchgate.net Alternatively, under carefully controlled anhydrous conditions, the isocyanate itself can be isolated. This method is particularly useful due to the availability of amides and the use of common laboratory reagents. organic-chemistry.org

Schmidt Reaction

The Schmidt reaction is a versatile organic reaction where an azide reacts with a carbonyl compound, such as a carboxylic acid or ketone, under acidic conditions to yield an amine or an amide, respectively, through an isocyanate intermediate. wikipedia.orglibretexts.org The reaction with a carboxylic acid proceeds via the formation of an acyl azide, which then undergoes a rearrangement similar to the Curtius rearrangement to form an isocyanate. wikipedia.orgorganic-chemistry.org This isocyanate is typically hydrolyzed in the aqueous acidic medium to form an amine and carbon dioxide. libretexts.org

For the specific synthesis of this compound, the corresponding carboxylic acid precursor would be 3-methyl-3-(methoxycarbonyl)butanoic acid. The reaction mechanism would involve the protonation of the carboxylic acid, followed by a reaction with hydrazoic acid (HN₃) to form a protonated acyl azide. This intermediate would then rearrange, losing dinitrogen gas (N₂) to form the target protonated isocyanate. byjus.com

Reaction Scheme: Schmidt Reaction for this compound

Step 1: Acylium Ion Formation: The precursor carboxylic acid is protonated and loses water to form an acylium ion.

Step 2: Acyl Azide Formation: The acylium ion reacts with hydrazoic acid.

Step 3: Rearrangement: The resulting acyl azide undergoes rearrangement, with the alkyl group migrating and eliminating N₂ gas to form the isocyanate.

To isolate the isocyanate product without hydrolysis to the corresponding amine, the reaction conditions would need to be carefully controlled, potentially using aprotic solvents and a Lewis acid instead of a Brønsted acid to avoid the presence of water. While a foundational method for forming isocyanate intermediates, the Schmidt reaction is often more practically employed for the synthesis of amines or amides, as the direct isolation of the isocyanate can be challenging under typical reaction conditions. libretexts.orgyoutube.com

Thermal Degradation of Carbamates

The thermal decomposition, or thermolysis, of carbamates represents one of the most promising and industrially applicable phosgene-free routes to isocyanates. researchgate.netmdpi.com This process involves heating a carbamate, which then decomposes into the corresponding isocyanate and an alcohol. documentsdelivered.comscilit.com The reaction is reversible, which necessitates the efficient removal of one of the products, typically the lower-boiling alcohol, to drive the equilibrium towards the isocyanate. scilit.com

The synthesis of this compound via this method would first require the preparation of its corresponding carbamate precursor, for instance, by reacting the corresponding amine with a carbonate like dimethyl carbonate. mdpi.com The subsequent thermolysis can be performed in either the gas or liquid phase.

Gas-Phase Thermolysis: This method is typically carried out at high temperatures (around 400 °C) and can be conducted with or without a catalyst. mdpi.com A laboratory setup would generally consist of a feed unit, a preheating system, a reactor (often a plug-flow reactor), and a sorption unit to capture the product. researchgate.net

Liquid-Phase Thermolysis: To lower the required temperature and minimize side reactions, thermolysis can be performed in the liquid phase, often in high-boiling inert solvents or with the aid of catalysts. mdpi.comresearchgate.net Various metal compounds (utilizing manganese, cobalt, zinc, etc.) have been explored as catalysts to improve the rate and selectivity of the decomposition. researchgate.netresearchgate.net

| Parameter | Gas-Phase Thermolysis | Liquid-Phase Thermolysis |

| Temperature | High (e.g., 250-600 °C) | Lower (e.g., 160-250 °C) |

| Pressure | Wide range | Wide range |

| Catalyst | Optional | Often used (e.g., ZnO, Bi₂O₃, metal oxides) researchgate.net |

| Key Challenge | Reversibility of reaction | Product separation from solvent/catalyst |

Catalytic Carbonylation of Nitro Compounds

The reductive carbonylation of nitro compounds is another significant phosgene-free pathway to isocyanates. ukessays.com This reaction involves treating an organic nitro compound with carbon monoxide (CO) in the presence of a transition metal catalyst, typically based on palladium or rhodium. ukessays.comresearchgate.net This method can directly yield isocyanates in a single step, making it an attractive and atom-economical process. ukessays.com

To synthesize this compound, the required starting material would be methyl 3-methyl-3-nitrobutanoate. The reaction would proceed under CO pressure, with the nitro group being reduced and carbonylated simultaneously.

General Reaction: R-NO₂ + 3CO → R-NCO + 2CO₂

Catalytic systems often involve a Group VIII transition metal complex. researchgate.net For example, rhodium oxide catalysts, promoted by a nitrile solvent, have been shown to produce isocyanates in high yields from organic nitro compounds. google.com Similarly, palladium-based catalysts are widely studied for this transformation. ukessays.comacs.org A significant challenge in this method is that the forcing conditions required can sometimes lead to the oligomerization of the isocyanate product. researchgate.net Therefore, careful optimization of the catalyst, solvent, temperature, and CO pressure is crucial for achieving high selectivity and yield of the desired monomeric isocyanate. ukessays.comgoogle.com

Emerging and Sustainable Synthetic Strategies

In line with the principles of green chemistry, research is actively pursuing more sustainable and safer methods for isocyanate synthesis. bohrium.comchemrxiv.org These strategies often focus on improving energy efficiency, utilizing renewable feedstocks, and minimizing hazardous intermediates.

Flow Chemistry Approaches in Isocyanate Synthesis

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the safe and efficient synthesis of hazardous compounds like isocyanates. acs.orggoogle.com This approach involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. The small reactor volumes enhance heat and mass transfer, allowing for precise control over reaction parameters and significantly improving safety, especially when dealing with unstable or explosive intermediates like acyl azides. google.comrsc.org

The Curtius rearrangement, which involves the thermal decomposition of an acyl azide to an isocyanate, is particularly well-suited for flow chemistry. google.com While the batch-scale synthesis of acyl azides can be dangerous, a "make-and-use" flow system allows for their on-demand generation and immediate conversion to the isocyanate, preventing the accumulation of hazardous material. google.comrsc.org

A typical flow process for isocyanate synthesis from a carboxylic acid derivative involves:

Pumping a stream of an acyl hydrazide and a nitrosating agent (like nitrous acid) into a mixer to form the acyl azide. google.com

Mixing the aqueous azide stream with an organic solvent in-flow. google.com

Passing the mixture through a membrane separator to remove water. google.com

Heating the organic solution of the acyl azide in a heated reactor coil to induce the Curtius rearrangement, yielding the isocyanate and nitrogen gas. acs.orggoogle.com

This methodology offers excellent scalability, reproducibility, and safety, making it a highly attractive sustainable alternative for the production of various isocyanates. acs.orgvapourtec.com

Biocatalytic Routes

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers significant advantages in terms of sustainability, selectivity, and mild reaction conditions. However, the direct biocatalytic synthesis of the highly reactive isocyanate functional group is not a well-established field. Isocyanates are generally reactive towards biological nucleophiles like water and amines, which can make enzymatic synthesis and stability in aqueous environments challenging.

Current "green" approaches in the broader polyurethane field often focus on the synthesis of bio-based precursors for isocyanates or the development of non-isocyanate polyurethanes (NIPUs). bohrium.comchemrxiv.org For example, research has focused on deriving diamines or carboxylic acids from renewable resources like lignin (B12514952) or algae, which can then be converted to isocyanates using the chemical methods described previously. chemrxiv.orgacs.org While direct biocatalytic routes to produce isocyanates remain largely unexplored, the synthesis of carbamates from amines and carbonates, which are precursors for thermal decomposition, could potentially be amenable to biocatalysis. nih.gov As the field of enzyme engineering advances, novel biocatalysts may be developed to handle the synthesis of such reactive functional groups in the future.

Purification and Isolation Techniques for Research-Scale this compound

The purification and isolation of isocyanates require careful handling due to their reactivity, particularly towards moisture. For a research-scale synthesis of a relatively volatile compound like this compound, several techniques can be employed.

Following the synthesis, the crude reaction mixture would first be processed to remove any catalysts, solvents, and non-volatile byproducts. This can involve filtration to remove solid catalysts or an initial extraction if the reaction was performed in a biphasic system. orgsyn.org

The primary method for purifying volatile, thermally stable isocyanates is distillation . google.com

Fractional Distillation: If the boiling points of the desired product and impurities are sufficiently different, fractional distillation under reduced pressure is the method of choice. Reduced pressure is crucial to lower the boiling point and prevent thermal degradation or polymerization of the isocyanate at high temperatures.

Kugelrohr Distillation: For small-scale laboratory purifications, Kugelrohr distillation is an excellent technique. It is a short-path distillation method that minimizes the distance the vapor travels, reducing product loss. This method is effective for purifying small quantities of liquids at very low pressures. orgsyn.org An experimental procedure for a similar compound, methyl (S)-2-isocyanato-3-phenylpropanoate, specifies purification by Kugelrohr distillation at 130°C and 0.05 mm Hg to yield a pure, colorless oil. orgsyn.org

In cases where distillation is not suitable due to thermal instability or the presence of impurities with similar boiling points, column chromatography could be considered. However, this requires careful selection of the stationary and mobile phases to avoid reaction with the isocyanate group. A non-protic solvent system and a deactivated solid support (e.g., deactivated silica (B1680970) gel) would be necessary.

Throughout the purification process, it is imperative to use dry glassware and anhydrous solvents and to maintain an inert atmosphere (e.g., using nitrogen or argon) to prevent the isocyanate from reacting with atmospheric moisture to form ureas. google.comyoutube.com

| Technique | Application | Key Considerations |

| Filtration | Removal of solid catalysts or byproducts | Perform under an inert atmosphere. |

| Extraction | Separation from aqueous or immiscible phases | Use anhydrous organic solvents; dry the combined organic layers thoroughly (e.g., with MgSO₄). orgsyn.org |

| Distillation (Reduced Pressure) | Primary purification of volatile isocyanates | Prevents thermal degradation; separates from non-volatile impurities. google.com |

| Kugelrohr Distillation | Small-scale, high-purity applications | Minimizes product loss for small quantities; effective at very low pressures. orgsyn.org |

Fundamental Reactivity and Mechanistic Investigations of Methyl 3 Isocyanato 3 Methylbutanoate

Nucleophilic Addition Reactions to the Isocyanate Moiety

The core reactivity of Methyl 3-isocyanato-3-methylbutanoate lies in the addition of nucleophiles to the cumulative double bonds of the isocyanate group (-N=C=O). The carbon atom of the isocyanate is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. This facilitates reactions with a wide range of nucleophiles, leading to the formation of stable addition products.

The reaction of isocyanates with alcohols, known as alcoholysis, is a well-established method for the synthesis of carbamates, which are also referred to as urethanes. This reaction proceeds through the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. The resulting intermediate is a zwitterion that rapidly undergoes proton transfer to yield the stable carbamate (B1207046) product. The general mechanism for this reaction is illustrated below:

Step 1: Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the central carbon atom of the isocyanate.

Step 2: Proton Transfer: The proton from the alcohol is transferred to the nitrogen atom of the isocyanate, resulting in the formation of the carbamate.

This reaction is typically carried out in aprotic solvents and can be catalyzed by both acids and bases. The use of catalysts can significantly increase the reaction rate. google.com The formation of carbamates from isocyanates is a cornerstone of polyurethane chemistry. beilstein-journals.org

| Reactant | Product | Catalyst (if any) |

| Alcohol (R'-OH) | Carbamate/Urethane (B1682113) | Acid or Base |

Aminolysis, the reaction of isocyanates with amines, leads to the formation of urea (B33335) derivatives. This reaction is generally faster than alcoholysis due to the higher nucleophilicity of amines compared to alcohols. The mechanism is analogous to alcoholysis, involving the nucleophilic attack of the amine's nitrogen atom on the isocyanate carbon, followed by proton transfer.

The reaction is highly efficient and often proceeds without the need for a catalyst. google.com It is a fundamental reaction in the synthesis of polyureas, which are polymers with repeating urea linkages.

| Reactant | Product | Catalyst (if any) |

| Amine (R'-NH2) | Urea | Not typically required |

The hydrolysis of isocyanates involves the reaction with water. This reaction initially forms an unstable carbamic acid intermediate, which then decomposes to yield an amine and carbon dioxide. The newly formed amine can then react with another molecule of the isocyanate to form a symmetrically disubstituted urea.

Formation of Carbamic Acid: R-N=C=O + H₂O → [R-NH-COOH]

Decarboxylation: [R-NH-COOH] → R-NH₂ + CO₂

Urea Formation: R-N=C=O + R-NH₂ → R-NH-CO-NH-R

The reaction with water is an important consideration in the handling and storage of isocyanates, as it can lead to the formation of solid urea byproducts and a buildup of pressure from the released carbon dioxide. noaa.govilo.org

| Reactant | Intermediate | Final Products |

| Water (H₂O) | Carbamic Acid | Amine, Carbon Dioxide, Urea |

The addition of thiols to isocyanates yields thiocarbamates. Similar to alcohols and amines, the sulfur atom of the thiol acts as the nucleophile, attacking the isocyanate carbon. This reaction is a versatile method for the synthesis of S-alkyl thiocarbamates. figshare.com The reaction can often be carried out under catalyst- and solvent-free conditions, highlighting its efficiency. researchgate.net

The general reaction is as follows:

R-N=C=O + R'-SH → R-NH-CO-SR'

| Reactant | Product | Conditions |

| Thiol (R'-SH) | Thiocarbamate | Can be catalyst- and solvent-free |

Cycloaddition Reactions Involving this compound

In addition to nucleophilic addition reactions, the isocyanate group can participate in cycloaddition reactions, where the C=N or C=O double bond acts as a component in the formation of a cyclic product.

Isocyanates can undergo [2+2] cycloaddition reactions with electron-rich alkenes to form four-membered heterocyclic rings, specifically β-lactams. This type of reaction is a powerful tool for the synthesis of these important structural motifs found in many biologically active compounds. The reaction is believed to proceed through a stepwise mechanism involving a zwitterionic intermediate. Lewis acids can be used to promote these cycloadditions. nih.gov

The general scheme for a [2+2] cycloaddition is:

R-N=C=O + R'₂C=CR'₂ → Four-membered heterocycle

While this reactivity is known for isocyanates in general, specific examples involving this compound in [2+2] cycloadditions would require dedicated experimental investigation.

[3+2] Cycloadditions to Form Five-Membered Heterocycles (e.g., Triazolones, Imidazolidinones)

The isocyanate group in this compound can participate as a two-atom component in [3+2] cycloaddition reactions to construct five-membered heterocyclic rings. These reactions are powerful tools in synthetic chemistry for building complex molecular architectures.

In these cycloadditions, the isocyanate reacts with a three-atom component, often a 1,3-dipole, to form the heterocyclic ring. The regioselectivity and stereoselectivity of these reactions are key aspects of their utility.

Triazolones: While specific examples involving this compound are not detailed in the provided information, the general reaction to form triazolones would involve the [3+2] cycloaddition of the isocyanate with an azide (B81097). The mechanism typically proceeds through a concerted pathway.

Imidazolidinones: The synthesis of imidazolidinones can be achieved through the cycloaddition of isocyanates with aziridines. acs.org Palladium-catalyzed asymmetric cycloadditions of isocyanates to vinylaziridines have been shown to produce imidazolidin-2-ones in high yields and with high enantioselectivity. acs.org This methodology could potentially be applied to this compound. The reaction of isocyanates with nitrones has also been studied, which can lead to the formation of 1,2,4-oxadiazolidin-5-ones, isomers of imidazolidinones, through what is believed to be a stepwise mechanism in polar solvents. acs.org

A general method for the preparation of MacMillan imidazolidinones involves the treatment of an α-amino amide with a carbonyl compound, which offers an alternative route to these heterocycles. researchgate.net

| Reactant for [3+2] Cycloaddition | Resulting Heterocycle |

| Azide | Triazolone |

| Aziridine | Imidazolidinone |

| Nitrone | 1,2,4-Oxadiazolidin-5-one |

[4+2] Cycloadditions for Six-Membered Heterocycles

The isocyanate functionality of this compound can also act as a dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions, to form six-membered heterocycles. wikipedia.org In these reactions, the isocyanate reacts with a 1,3-diene.

Mechanistic investigations of [4+2] cycloadditions can be complex, with both concerted and stepwise pathways being possible. mdpi.com The nature of the diene and the isocyanate, as well as the reaction conditions, can influence the operative mechanism. Transition metal catalysis, for example with nickel, has been shown to facilitate intramolecular [4+2] cycloadditions of dienes with unactivated alkynes, suggesting a potential avenue for catalyzing similar reactions with isocyanates. williams.edu Enzyme-catalyzed [4+2] cycloadditions have also been identified as key steps in the biosynthesis of some natural products. nih.gov

| Diene Component | Resulting Six-Membered Heterocycle |

| 1,3-Butadiene | Dihydropyridinone derivative |

| Cyclopentadiene | Bicyclic lactam |

| Anthracene | Fused heterocyclic system |

Reactions of the Ester Group in this compound

The methyl ester group in this compound is susceptible to nucleophilic acyl substitution, allowing for transformations such as transesterification and amidation.

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com For this compound, this would involve reacting it with an alcohol (R'-OH) to replace the methyl group with a different alkyl or aryl group (R').

Under basic conditions, the reaction proceeds via a nucleophilic addition-elimination mechanism, initiated by the attack of an alkoxide on the ester carbonyl. masterorganicchemistry.com Acid-catalyzed transesterification involves protonation of the carbonyl oxygen to activate the ester towards nucleophilic attack by the alcohol. masterorganicchemistry.com The use of catalysts like tetranuclear zinc clusters can promote transesterification under mild, nearly neutral conditions, which could be advantageous for a substrate like this compound that also contains a reactive isocyanate group. organic-chemistry.org

Amidation of the ester group involves its reaction with an amine to form an amide. This transformation typically requires more forcing conditions than transesterification, as amines are generally less nucleophilic than alkoxides. Direct amidation of esters can be promoted by strong bases or catalyzed by various metal complexes. researchgate.net For instance, nickel-NHC catalysis has been reported for the amidation of methyl esters. nsf.gov Iron(III) chloride has also been used as a Lewis acid catalyst for the direct amidation of esters. mdpi.com

The reaction of this compound with an amine could potentially lead to competing reactions at the isocyanate and ester sites. The higher reactivity of the isocyanate group towards amines would likely lead to the formation of a urea linkage first, unless the isocyanate is suitably protected. researchgate.net

Rearrangement Reactions Involving the Isocyanate or Ester Functionalities

Isocyanates are known to undergo several important rearrangement reactions, often involving nitrene intermediates. These include the Curtius, Schmidt, and Hofmann rearrangements, which are classical methods for converting carboxylic acids or their derivatives into amines via an isocyanate intermediate. wikipedia.orgmasterorganicchemistry.com While this compound is already an isocyanate, understanding these reactions provides context for its formation and potential synthetic precursors.

An unexpected 1,3-dioxa- rsc.orgrsc.org-sigmatropic oxo-rearrangement has been reported during the treatment of certain allylic alcohols with activated isocyanates, leading to rearranged carbamates. researchgate.net This highlights the potential for complex, tandem reaction pathways involving isocyanates.

Rearrangements involving the ester group are less common but can be observed in specific contexts, such as the Dimroth rearrangement in certain heterocyclic systems formed from ester-containing precursors. nih.gov

Catalytic Influence on Reaction Pathways of this compound

Catalysis can play a profound role in controlling the reactivity of bifunctional molecules like this compound, enhancing reaction rates and directing selectivity towards a desired product.

For reactions involving the isocyanate group, both base and acid catalysis are well-established. Tertiary amines are common basic catalysts for nucleophilic additions to isocyanates. Lewis acids, such as organotin compounds, are effective acid catalysts for these reactions. In the context of cycloadditions, palladium complexes have been successfully employed to catalyze the asymmetric cycloaddition of isocyanates to vinylaziridines. acs.org

For reactions of the ester group, catalysis is also crucial. Transesterification is commonly catalyzed by acids or bases. masterorganicchemistry.com More sophisticated catalysts, such as zinc clusters, can offer milder reaction conditions. organic-chemistry.org Direct amidation of esters often requires metal catalysis, with nickel and palladium complexes showing promise. nsf.govmdpi.com The choice of catalyst can be critical in achieving chemoselectivity between the isocyanate and ester functionalities. For example, a catalyst that selectively activates the ester for amidation without promoting side reactions at the isocyanate would be highly valuable.

| Reaction Type | Catalyst Example | Effect |

| Nucleophilic addition to isocyanate | Tertiary Amine | Base catalysis, rate acceleration |

| [3+2] Cycloaddition of isocyanate | Palladium(II) Acetate | Asymmetric induction |

| Transesterification of ester | Sulfuric Acid | Acid catalysis |

| Amidation of ester | Nickel(0)/NHC complex | Catalytic C-O bond activation |

Lewis Acid Catalysis

Lewis acid catalysis is a prominent method for enhancing the reactivity of isocyanates, including sterically hindered ones like this compound. Lewis acids activate the isocyanate group by coordinating to the oxygen or nitrogen atom, thereby increasing the electrophilicity of the carbonyl carbon. This activation facilitates nucleophilic attack by various substrates.

Common Lewis acids such as titanium tetrachloride (TiCl₄), zinc iodide (ZnI₂), and boron-based compounds have been shown to catalyze reactions involving tertiary alkyl isocyanates. acs.orgcardiff.ac.uk For instance, the synthesis of 1-adamantyl isocyanate, a tertiary isocyanate, from 1-adamantyl chloride and trimethylsilyl (B98337) isocyanate is catalyzed by TiCl₄. acs.org Similarly, borane (B79455) Lewis acids have been employed in the amidation of indoles with isocyanates. cardiff.ac.uk

The general mechanism for Lewis acid-catalyzed reactions of isocyanates with nucleophiles (e.g., alcohols) involves the initial formation of an activated isocyanate-Lewis acid complex. This complex then reacts with the nucleophile at an enhanced rate.

Table 1: Examples of Lewis Acid Catalyzed Reactions of Tertiary Isocyanates

| Catalyst | Substrates | Product | Reference |

| TiCl₄ | 1-Adamantyl chloride, Trimethylsilyl isocyanate | 1-Adamantyl isocyanate | acs.org |

| B(C₆F₅)₃ | 1-Methylindole, Phenyl isocyanate | N-(1-methyl-1H-indol-3-yl)-N-phenylurea | cardiff.ac.uk |

| ZnI₂ | Tertiary alkyl halides, Alkali metal cyanates | Tertiary alkyl isocyanates | google.com |

This table presents data for structurally similar tertiary isocyanates to infer the potential reactivity of this compound under similar conditions.

Organocatalysis

Organocatalysis offers a metal-free alternative for promoting reactions of isocyanates. Both nucleophilic/basic and acidic organocatalysts have been effectively used, particularly in polyurethane synthesis from diisocyanates and diols. tandfonline.comacs.org The steric hindrance of this compound makes the choice of organocatalyst crucial.

Nucleophilic/Basic Organocatalysis: Tertiary amines and guanidine (B92328) derivatives are common nucleophilic catalysts. tandfonline.comresearchgate.net These catalysts can operate through two primary mechanisms: activation of the alcohol (nucleophilic activation) or activation of the isocyanate (electrophilic activation via hydrogen bonding). acs.org For sterically hindered isocyanates, catalysts with higher basicity are often required to achieve significant rate enhancement. acs.org The reaction mechanism typically involves the formation of a reactive intermediate between the catalyst and one of the reactants.

Acidic Organocatalysis: Strongly acidic compounds, such as phenyl phosphonic acid derivatives, have demonstrated high catalytic activity and good selectivity in the reaction of isocyanates with alcohols. tandfonline.com The efficiency of these catalysts is often related to their acidity. A proposed mechanism involves a dual hydrogen-bonding interaction where the acid activates the isocyanate electrophilically while its conjugate base activates the alcohol nucleophilically. acs.org

Table 2: Overview of Organocatalysts for Isocyanate Reactions

| Catalyst Type | Example Catalyst | Proposed Mechanism | Application | Reference |

| Basic/Nucleophilic | Guanidine Derivatives | Nucleophilic activation of alcohol | Polyurethane synthesis | tandfonline.com |

| Basic/Nucleophilic | Tertiary Amines (e.g., DABCO) | Nucleophilic activation of alcohol | Polyurethane synthesis | acs.orgresearchgate.net |

| Acidic | Phenyl Phosphonic Acid | Dual hydrogen-bonding activation | Polyurethane synthesis | tandfonline.com |

This table summarizes general findings for organocatalysis of isocyanates, which can be extrapolated to this compound.

Transition Metal Catalysis (e.g., Palladium-catalyzed carbonylation)

Transition metal catalysis provides a versatile platform for a wide range of transformations involving isocyanates. acs.org Metals like palladium, rhodium, and cobalt have been utilized to mediate various reactions, including C-H bond activation and cyclization with isocyanates. researchgate.netnih.gov

Palladium-catalyzed reactions are particularly noteworthy. While direct palladium-catalyzed carbonylation to form an isocyanate from a precursor is a key industrial process, palladium can also catalyze the subsequent reactions of isocyanates. researchgate.netrsc.org For instance, palladium catalysts are used in the amidation of carbazoles via hydroamination of isocyanates. researchgate.net The general mechanistic steps in many transition metal-catalyzed reactions include oxidative addition, migratory insertion, and reductive elimination. libretexts.org

In the context of palladium-catalyzed carbonylation, a relevant analogous reaction is the synthesis of phenyl isocyanate from nitrobenzene (B124822) and carbon monoxide, catalyzed by a Palladium(II)-o-phenanthroline system. rsc.org This suggests the possibility of employing palladium catalysis in reactions that either form or consume the isocyanate group of this compound.

Table 3: Examples of Transition Metal-Catalyzed Reactions Involving Isocyanates

| Metal Catalyst | Reaction Type | Substrates | Product Type | Reference |

| Palladium(II) | Hydroamination | Carbazoles, Isocyanates | Carbazole-N-carboxamides | researchgate.net |

| Cobalt(III) | C-H Bond Amidation | Arenes, Isocyanates | Amides | nih.gov |

| Rhodium(III) | C-H Activation/Cyclization | Acetophenone O-methyl oximes, Isocyanates | Amides | researchgate.net |

| Palladium(II) | Carbonylation | Nitrobenzene, Carbon Monoxide | Phenyl isocyanate | rsc.org |

This table highlights the diverse applications of transition metal catalysts in isocyanate chemistry, providing a basis for predicting the reactivity of this compound.

Methyl 3 Isocyanato 3 Methylbutanoate As a Versatile Building Block in Complex Organic Synthesis

Synthesis of Advanced Heterocyclic Compounds

There is no available research demonstrating the use of Methyl 3-isocyanato-3-methylbutanoate in the synthesis of the following heterocyclic systems:

Five-membered Heterocycles (e.g., Oxazolidinones, Imidazolidinones)

No studies were found that specifically employ this compound in the synthesis of oxazolidinones or imidazolidinones. General methods for the synthesis of these heterocycles often involve the reaction of isocyanates with appropriate precursors, but specific examples and reaction conditions involving this compound are not reported.

Lactam Synthesis via Isocyanide-Based Multicomponent Reactions

There is no information available to suggest that this compound is applicable in isocyanide-based multicomponent reactions for the synthesis of lactams.

Construction of Complex Polyfunctional Molecules

Similarly, the role of this compound in the construction of more complex molecular architectures remains unelucidated.

Incorporation into Natural Product Analogues

No published research indicates the use of this compound for the synthesis or modification of natural product analogues.

Integration of Methyl 3 Isocyanato 3 Methylbutanoate in Polymer Chemistry Research

Polymerization Mechanisms Involving the Isocyanate Group

The isocyanate group (-N=C=O) is highly reactive towards nucleophiles, particularly those containing active hydrogen atoms, such as alcohols, amines, and water. This reactivity is the foundation for several polymerization mechanisms in which methyl 3-isocyanato-3-methylbutanoate can be integrated.

Step-growth polymerization is a primary method for incorporating isocyanates into polymer chains. This compound, being a monoisocyanate, can act as a chain-end modifier or be converted into a di- or multifunctional monomer to participate in the formation of polyurethanes and polyureas.

Polyurethane Formation: Polyurethanes are synthesized through the reaction of diisocyanates with diols. While this compound itself is a monoisocyanate, it can be envisioned to be used in several ways. For instance, it could be reacted with a diol to form a urethane-diol, which can then be polymerized with a diisocyanate. Alternatively, it can be used to end-cap a polyurethane chain, controlling the molecular weight and introducing its specific ester functionality at the chain terminus. The fundamental reaction involves the addition of the hydroxyl group of an alcohol to the isocyanate group, forming a urethane (B1682113) linkage.

Polyurea Formation: Similarly, polyureas are formed from the reaction of diisocyanates with diamines. The reaction between an isocyanate and an amine is typically very rapid and results in the formation of a urea (B33335) linkage. This compound can be used to modify polyurea polymers, for example, by reacting with a diamine to create a urea-amine that can then be incorporated into a polymer backbone.

The table below summarizes the key aspects of these step-growth polymerizations.

| Polymer Type | Reactants | Linkage Formed | General Reaction Conditions |

| Polyurethane | Diisocyanate + Diol | Urethane (-NH-CO-O-) | Typically requires a catalyst (e.g., dibutyltin (B87310) dilaurate) and can be done in bulk or solution. |

| Polyurea | Diisocyanate + Diamine | Urea (-NH-CO-NH-) | Extremely fast reaction, often does not require a catalyst. |

Isocyanates can undergo a cyclotrimerization reaction to form highly stable, six-membered isocyanurate rings. This reaction is often catalyzed by various compounds, including tertiary amines, phosphines, and certain metal salts. The trimerization of diisocyanates leads to the formation of crosslinked polyisocyanurate (PIR) foams, which are known for their excellent thermal stability and flame retardancy.

While this compound is a monoisocyanate, its trimerization would lead to the formation of a tri-functional isocyanurate molecule. This resulting molecule, with its three ester groups, could then be potentially used as a building block in further polymerization reactions, for example, by transesterification to create polyesters. The trimerization reaction offers a pathway to increase the functionality of the initial monoisocyanate.

Dynamic covalent chemistry involves the formation of covalent bonds that can be reversibly broken and reformed under specific conditions, leading to materials that are adaptable and can exhibit properties like self-healing and recyclability. google.comrsc.org Urethane and urea bonds, formed from isocyanates, can exhibit this dynamic behavior, particularly at elevated temperatures. google.comrsc.org

Controlled Polymerization Strategies Utilizing this compound

Controlled polymerization techniques offer precise control over polymer molecular weight, architecture, and functionality. While the isocyanate group itself is generally not directly involved in the propagation step of radical or ring-opening polymerizations, molecules containing isocyanate groups can be designed to act as initiators or monomers in these processes.

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have revolutionized the synthesis of well-defined polymers.

Isocyanate-Functionalized Initiators: It is conceivable to synthesize an ATRP or RAFT initiator that also contains an isocyanate group. For instance, an alcohol-containing ATRP initiator could be reacted with this compound to yield an initiator with a pendant isocyanate group. This functional initiator could then be used to polymerize a variety of vinyl monomers, resulting in a polymer chain with a terminal isocyanate group. This terminal group would then be available for subsequent reactions, such as grafting or crosslinking. For example, chlorosulfonyl isocyanate has been explored as a precursor for ATRP initiators. google.com Similarly, RAFT agents with isocyanate functionality have been developed, often through the in-situ generation of the isocyanate from a precursor during polymerization. rsc.orgnih.govmdpi.com

Isocyanate-Containing Monomers: While less common due to the high reactivity of the isocyanate group, it is possible to design monomers for CRP that contain a protected or "blocked" isocyanate group. After polymerization, the blocking group can be removed to reveal the reactive isocyanate functionality along the polymer backbone.

The following table outlines potential strategies for incorporating this compound into CRP.

| CRP Technique | Strategy | Potential Outcome |

| ATRP | Use of an initiator functionalized with the isocyanate group. | Polymer with a terminal isocyanate group for post-polymerization modification. |

| RAFT | Use of a RAFT agent with an isocyanate or precursor group. | Well-defined polymer with a terminal isocyanate group. |

Ring-opening polymerization (ROP) is a powerful technique for the synthesis of polyesters, polyamides, and polyethers from cyclic monomers. While this compound is not a cyclic monomer itself, it could be used to create cyclic derivatives that are amenable to ROP. For instance, a reaction with a suitable diol could potentially lead to the formation of a cyclic urethane. The ROP of such a cyclic urethane would then yield a polyurethane. The applicability of this approach would depend on the successful synthesis and stability of the corresponding cyclic monomer.

Based on a comprehensive search of available scientific literature, there is currently insufficient public research data to generate a detailed article on "this compound" that specifically addresses the topics outlined in your request.

The requested sections and subsections require in-depth research findings on the application of this compound in highly specific areas of polymer chemistry, including:

Architectural Control in Polymer Synthesis:

Synthesis of Block Copolymers

Formation of Graft Copolymers

Development of Hyperbranched and Network Structures

Post-Polymerization Modification Utilizing the Ester Moiety:

Amidation and Transesterification of Polymer-Bound Esters

To fulfill your request accurately, specific research detailing the behavior and application of this compound in these advanced polymer synthesis techniques would be required. Without such source material, generating the requested content would not meet the standards of scientific accuracy.

Advanced Spectroscopic and Computational Investigations of Methyl 3 Isocyanato 3 Methylbutanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and mechanistic investigation of chemical reactions involving isocyanates like Methyl 3-isocyanato-3-methylbutanoate. Its ability to provide detailed information at the atomic level allows for the characterization of reactants, products, and transient intermediates.

A hypothetical ¹H NMR spectrum of this compound would feature distinct signals corresponding to its unique proton environments. The methyl protons of the ester group (-OCH₃) would likely appear as a singlet, while the protons of the gem-dimethyl group (-C(CH₃)₂) would also produce a singlet, integrating to six protons. The methylene (B1212753) protons (-CH₂-) adjacent to the ester carbonyl would appear as another singlet. ¹³C NMR would similarly provide characteristic signals for the carbonyl carbon, the isocyanate carbon, the quaternary carbon, and the different methyl and methylene carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| -C(CH₃)₂ | ~1.5 | ~25 |

| -CH₂- | ~2.5 | ~45 |

| -OCH₃ | ~3.7 | ~52 |

| Quaternary Carbon (-C (CH₃)₂) | - | ~60 |

| Isocyanate Carbon (-NC O) | - | ~125 |

| Ester Carbonyl (-C =O) | - | ~170 |

Dynamic NMR Studies of Reactive Intermediates

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the kinetics and thermodynamics of chemical processes that occur on the NMR timescale, such as conformational changes or reactions involving transient species. For a reactive compound like this compound, DNMR can be employed to study the formation and behavior of reactive intermediates during its reactions, for instance, with nucleophiles like alcohols or amines.

By monitoring the NMR spectra at variable temperatures, researchers can observe changes in line shapes, such as broadening or coalescence of signals, which provide quantitative data on the rates of exchange processes. researchgate.net For example, in a reaction catalyzed by a phosphine, DNMR could help identify and characterize zwitterionic intermediates that are often proposed in such catalytic cycles. elte.huresearchgate.netcityu.edu.hknih.gov The temperature-dependent changes in the spectra can be analyzed to determine the activation energy and other thermodynamic parameters of the intermediate's formation and consumption, offering deep mechanistic insights. researchgate.net

Reactions involving isocyanates can often lead to complex mixtures containing the desired product, unreacted starting materials, side products (like allophanates or biurets), and oligomers. polymersynergies.net Analyzing such mixtures with one-dimensional NMR can be challenging due to signal overlap. Multi-dimensional NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for unraveling these complex systems.

COSY helps establish proton-proton coupling networks, identifying which protons are adjacent in the molecular structure.

HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of ¹³C signals based on their attached protons.

HMBC reveals correlations between protons and carbons over two to three bonds, which is crucial for piecing together the carbon skeleton and identifying connectivity between different functional groups.

For instance, in analyzing the reaction product of this compound with an alcohol, HMBC could show a correlation between the alcohol's protons and the newly formed urethane (B1682113) carbonyl carbon, confirming the structure of the product. These techniques have been successfully applied to study complex isocyanate reaction products, such as those formed in the reaction of polymeric diphenylmethane (B89790) diisocyanate (PMDI) with wood components. polymersynergies.netresearchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is fundamental for identifying functional groups and monitoring the progress of reactions involving this compound.

The most prominent feature in the FT-IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group, which typically appears in the region of 2250-2275 cm⁻¹. paint.org This band is an excellent diagnostic tool for the presence of the isocyanate functionality. Other characteristic bands for this compound would include the C=O stretching of the ester group (around 1735 cm⁻¹) and C-H stretching vibrations.

Raman spectroscopy provides complementary information. While the -N=C=O asymmetric stretch is weak in the Raman spectrum, the symmetric stretch is often observable. This technique is particularly useful for monitoring reactions in aqueous media due to the weak scattering of water.

In-situ FT-IR spectroscopy is a widely used method for real-time reaction monitoring. azom.com By tracking the decrease in the intensity of the isocyanate peak at ~2270 cm⁻¹ and the simultaneous appearance of new bands, one can follow the reaction kinetics. For example, in the reaction with an alcohol to form a urethane, the disappearance of the -NCO band is accompanied by the emergence of bands for the N-H stretch (around 3300 cm⁻¹) and the urethane C=O stretch (around 1700-1730 cm⁻¹). paint.org

Table 2: Key Vibrational Frequencies for this compound and its Urethane Derivative

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (FT-IR) |

| Isocyanate (-NCO) | Asymmetric Stretch | 2250-2275 | Strong, Sharp |

| Ester (-C=O) | Stretch | ~1735 | Strong |

| Urethane (N-H) | Stretch | ~3300 | Medium |

| Urethane (-C=O) | Stretch | 1700-1730 | Strong |

Mass Spectrometry Techniques for Reaction Pathway and Product Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and structure of molecules by measuring their mass-to-charge ratio (m/z). nih.gov It is invaluable for analyzing the reaction pathways and products of this compound.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it through collision-induced dissociation (CID), and then analyzing the resulting product ions. nih.gov This technique provides detailed structural information by revealing the fragmentation pathways of a molecule.

For this compound (Molecular Weight: 157.17 g/mol ), the fragmentation pattern in electron ionization (EI) or electrospray ionization (ESI) MS/MS would be predictable. Key fragmentation pathways could include:

Loss of the methoxy (B1213986) group (-OCH₃) from the ester.

McLafferty rearrangement, if applicable, leading to the elimination of a neutral molecule.

Cleavage of the C-C bond alpha to the isocyanate group.

Loss of the isocyanate group or related fragments.

Analyzing the fragmentation patterns of reaction products allows for their unambiguous identification. For example, in the analysis of isocyanate-peptide adducts, MS/MS has been used to pinpoint the exact binding site of the isocyanate on the peptide chain. nih.gov Similarly, by comparing the MS/MS spectra of reactants and products, one can deduce the structural changes that occurred during the reaction.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value (predicted) | Possible Fragment Structure / Loss |

| 126 | [M - OCH₃]⁺ |

| 115 | [M - C₃H₆]⁺ (from rearrangement) |

| 100 | [M - CH₃NCO]⁺ |

| 85 | [C₅H₉O]⁺ |

| 59 | [COOCH₃]⁺ |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS), often performed using Time-of-Flight (TOF) or Orbitrap analyzers, measures the m/z values of ions with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of a molecule or fragment, as each unique molecular formula corresponds to a specific exact mass.

HRMS is critical for confirming the identity of reaction products and distinguishing between isobaric species (molecules with the same nominal mass but different elemental formulas). For example, if a reaction involving this compound yields an unexpected product, HRMS can provide its molecular formula, which is a crucial first step in identifying its structure. This technique is essential for validating the identity of newly synthesized compounds and for analyzing complex reaction mixtures where multiple products with similar masses might be present. nih.gov

X-ray Crystallography of Derivatives to Elucidate Molecular Packing and Interactions

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While crystallographic data for this compound itself is not publicly available, the study of its derivatives, such as the corresponding carbamates or ureas formed by reaction with alcohols or amines, provides critical insights into molecular conformation, packing motifs, and the nature of intermolecular interactions that govern the solid-state properties of related materials. researchgate.netcardiff.ac.ukacs.org

In the solid state, molecules like carbamate (B1207046) derivatives of tertiary isocyanates arrange themselves into a crystal lattice, a repeating three-dimensional pattern. youtube.com The specific arrangement, or molecular packing, is dictated by a delicate balance of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. acs.orgrsc.org For carbamate derivatives, the N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. researchgate.netnih.gov These N-H···O=C hydrogen bonds are often a dominant directional force, organizing the molecules into chains, sheets, or more complex three-dimensional networks. researchgate.netnih.gov

For instance, studies on various organic carbamates have shown that molecules often form chains parallel to a crystal axis through N-H···O hydrogen bonding. researchgate.net The steric bulk of the tertiary carbon center in a derivative of this compound, along with the methyl ester group, would significantly influence how these chains pack together, affecting properties like crystal density, melting point, and mechanical robustness. rsc.org The analysis of crystal structures of analogous compounds, such as (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, reveals how multiple molecules in the asymmetric unit and various hydrogen bonding patterns (N-H···O and O-H···O) create extensive two-dimensional networks. researchgate.net The study of these packing motifs is essential for crystal engineering, where understanding these interactions allows for the design of molecular crystals with desired physical and functional properties. llnl.govrsc.org

Computational Chemistry and Molecular Modeling Studies

Computational chemistry serves as an indispensable tool for investigating the properties and reactivity of molecules like this compound at an atomic level, providing insights that complement and often guide experimental work.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules, offering a balance between accuracy and computational cost. mdpi.comresearchgate.net For this compound, DFT calculations can elucidate key aspects of its reactivity. By calculating the distribution of electron density, one can generate a Molecular Electrostatic Potential (MEP) map. This map highlights electron-rich regions (susceptible to electrophilic attack) and electron-poor regions (susceptible to nucleophilic attack). The carbon atom of the isocyanate group (-N=C=O) is highly electrophilic and thus represents the primary site for nucleophilic attack, for example, by an alcohol. researchgate.net

Frontier Molecular Orbital (FMO) theory, often used in conjunction with DFT, provides further insights. The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The LUMO of an isocyanate is typically centered on the N=C=O group, specifically on the central carbon atom, indicating its susceptibility to attack by a nucleophile's HOMO (e.g., the lone pair on an alcohol's oxygen). The energy gap between the HOMO of a nucleophile and the LUMO of the isocyanate can be correlated with the reaction rate. researchgate.net

Different DFT functionals, such as B3LYP, PBE0, and M06-2X, combined with various basis sets (e.g., 6-31G(d), 6-311++G(d,p)), are employed to calculate these properties. mdpi.comnethouse.ru The choice of functional is critical, as their performance can vary depending on the system and the properties being investigated. mdpi.com These calculations can predict not only reactivity sites but also thermodynamic properties such as bond dissociation energies and the stability of different molecular conformations.

| DFT Functional | Type | Typical Application |

|---|---|---|

| B3LYP | Hybrid GGA | General purpose, widely used for geometry optimization and frequency calculations. |

| M06-2X | Hybrid Meta-GGA | Good for main-group thermochemistry, kinetics, and non-covalent interactions. |

| PBE0 | Hybrid GGA | Often provides good accuracy for reaction barrier heights and thermochemistry. |

| ωB97X-D | Range-Separated Hybrid with Dispersion Correction | Excellent for non-covalent interactions and general thermochemistry. |

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of a chemical system. nih.govmdpi.com This method can be used to study this compound in a reaction environment, such as in solution or during polymerization. researchgate.netresearchgate.net

To perform an MD simulation, a "force field" is required. A force field is a set of parameters that defines the potential energy of the system, including terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic forces). wpmucdn.com Common force fields used for organic molecules include OPLS-AA, AMBER, and COMPASS. The system, comprising numerous molecules of the isocyanate, solvent, and reactants (e.g., polyols), is placed in a simulation box with periodic boundary conditions to mimic a bulk system. mdpi.com

MD simulations can be used to study several phenomena:

Solvation Effects: By simulating the isocyanate in different solvents, one can understand how the solvent molecules arrange around it and influence its conformation and reactivity. acs.org

System Properties: MD can predict bulk properties like density, viscosity, and diffusion coefficients of mixtures containing the isocyanate. mdpi.com

Polymerization Simulation: MD is extensively used to simulate the formation and properties of polymers like polyurethanes. nih.govresearchgate.net By defining reactive potentials, one can model the step-by-step process of urethane linkage formation between isocyanate and polyol molecules, leading to the growth of polymer chains. nih.gov This allows for the investigation of the resulting polymer morphology, such as the microphase separation of hard and soft segments, which is critical to the material's final mechanical properties. researchgate.net

Simulations are typically run under specific thermodynamic ensembles, such as NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature), to replicate experimental conditions. wpmucdn.com

Understanding the detailed mechanism of a chemical reaction involves mapping the potential energy surface (PES) that connects reactants to products. For the reaction of this compound with an alcohol to form a urethane, computational methods can identify the most energetically favorable pathway.

The reaction is known to be significantly influenced by the self-association of alcohol molecules. kuleuven.be Theoretical studies on simpler isocyanates like methyl isocyanate and phenyl isocyanate have shown that the reaction barrier is substantially lowered when one or more additional alcohol molecules participate in the transition state, acting as a catalyst for proton transfer. mdpi.comnethouse.rukuleuven.be The mechanism proceeds through a concerted, often asymmetric, transition state where the new C-O bond forms as the O-H bond breaks and the N-H bond forms. nethouse.ru

Computational chemists use algorithms to locate the transition state (TS) structure on the PES, which is a first-order saddle point (a maximum in the direction of the reaction coordinate and a minimum in all other directions). wikipedia.org The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. mdpi.com Once a candidate TS is found, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that the TS correctly connects the reactant and product minima on the PES. mdpi.com

These calculations provide invaluable quantitative data on reaction kinetics. For example, studies on the reaction of phenyl isocyanate with alcohols have determined activation energies for various catalytic pathways, as shown in the table below.

| Reaction Mechanism | Catalyst/Participant | Calculated Ea (kJ/mol) | Reference |

|---|---|---|---|

| Direct Addition (Bimolecular) | One Methanol Molecule | >100 | mdpi.com |

| Alcohol Catalysis | Two 1-Propanol Molecules | 35.4 | mdpi.com |

| Isocyanate Dimer Catalysis | Two Phenyl Isocyanate + One 1-Propanol | 62.6 | mdpi.com |

| Nitrogen Catalyst (e.g., Amine) | Catalyst + Phenyl Isocyanate + Methanol | Significantly < 100 | mdpi.com |

This type of analysis, based on Transition State Theory (TST), allows for the prediction of reaction rates and the elucidation of complex catalytic cycles without direct experimental observation of the short-lived transition state species. wikipedia.orgox.ac.uk

Emerging Research Avenues and Future Perspectives in Methyl 3 Isocyanato 3 Methylbutanoate Chemistry

Sustainable and Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry, which advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances, are increasingly guiding synthetic strategies. yale.edumlsu.ac.inacs.orgmit.edu In the context of isocyanate synthesis, this often involves moving away from hazardous reagents like phosgene (B1210022). yale.edu For methyl 3-isocyanato-3-methylbutanoate, research is geared towards developing synthetic routes that are both environmentally benign and economically viable.

Sustainable approaches under investigation include the utilization of renewable feedstocks and the implementation of catalytic processes that exhibit high atom economy. yale.edumit.edu The goal is to design syntheses that reduce waste, avoid toxic solvents and reagents, and are energy-efficient. mit.edu While specific green synthesis routes for this compound are not yet widely published, the broader trends in sustainable isocyanate production suggest that future methods will likely involve non-phosgene pathways, potentially leveraging biocatalysis or chemocatalysis with earth-abundant metals.

Table 1: Key Principles of Green Chemistry and Their Application to Isocyanate Synthesis

| Principle | Application in Isocyanate Synthesis |

| Prevention | Designing synthetic routes that minimize waste generation from the outset. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Avoiding the use of toxic reagents such as phosgene and employing safer alternatives. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the isocyanate backbone. |

| Catalysis | Utilizing catalytic reagents in small amounts to drive reactions, rather than stoichiometric reagents. |

Integration into Flow Chemistry and Microreactor Systems for Scalable Synthesis

Flow chemistry and microreactor technology represent a paradigm shift in chemical synthesis, offering enhanced control over reaction parameters, improved safety, and straightforward scalability. wikipedia.orgnih.goveuropa.eu The application of these technologies to the synthesis of isocyanates is particularly advantageous due to the often exothermic and hazardous nature of the reactions involved. europa.eu

Microreactors, with their high surface-area-to-volume ratio, allow for precise temperature control, minimizing the risk of runaway reactions and the formation of undesired byproducts. wikipedia.orgmdpi.com This level of control is crucial for the synthesis of reactive intermediates like isocyanates. Furthermore, the continuous nature of flow processes enables on-demand production, reducing the need for storage of potentially hazardous materials. nih.goveuropa.eu While specific protocols for the continuous flow synthesis of this compound are still emerging, the general benefits of this technology are expected to drive its adoption for the production of this and other specialty isocyanates.

Table 2: Comparison of Batch vs. Flow Synthesis for Isocyanates

| Feature | Batch Synthesis | Flow Synthesis/Microreactors |

| Heat Transfer | Often inefficient, leading to potential hotspots. | Highly efficient, allowing for precise temperature control. mdpi.com |

| Mass Transfer | Can be limited, affecting reaction rates and selectivity. | Enhanced due to small diffusion distances. |

| Safety | Higher risk with hazardous reagents and exothermic reactions. | Improved safety due to small reaction volumes and better control. europa.eu |

| Scalability | Often challenging and requires process redesign. | More straightforward by numbering up or running for longer durations. wikipedia.org |

| Reproducibility | Can be variable between batches. | Generally high due to consistent reaction conditions. |

Exploration of Novel Catalytic Systems for Specific Transformations

Catalysis is a key enabler for developing efficient and selective chemical transformations. For this compound, the isocyanate functional group offers a versatile handle for a variety of catalytic reactions. Research in this area is focused on discovering and developing novel catalytic systems that can mediate specific transformations with high efficiency and selectivity.

Areas of interest include the development of catalysts for:

Urethane (B1682113) Formation: While the reaction of isocyanates with alcohols to form urethanes is well-established, there is ongoing research into catalysts that can control the reaction rate and selectivity, particularly in the presence of competing functional groups.

Cycloaddition Reactions: Isocyanates can participate in various cycloaddition reactions to form heterocyclic compounds. Novel catalysts could enable new modes of reactivity and provide access to complex molecular architectures.

Polymerization: As a monomer, this compound can be polymerized to form polyurethanes and other polymers. Catalysts play a crucial role in controlling the polymerization process, including the molecular weight, polydispersity, and microstructure of the resulting polymer.

While specific novel catalytic systems for this particular isocyanate are not extensively documented, the broader field of isocyanate catalysis provides a fertile ground for future research.

Development of Advanced Materials Precursors with Tailored Architecture

The unique structure of this compound, which combines a reactive isocyanate group with a methyl ester, makes it an attractive precursor for the synthesis of advanced materials with tailored properties. The isocyanate group provides a reactive site for polymerization or grafting onto other materials, while the ester group can be further functionalized or can influence the physical properties of the resulting material.

Potential applications as a materials precursor include:

Functional Polymers: Incorporation of this monomer into polymers can introduce specific functionalities, such as pendant ester groups that can be hydrolyzed to carboxylic acids, providing sites for cross-linking or for altering the polymer's solubility and hydrophilicity.

Coatings and Adhesives: The isocyanate group is a key component in many polyurethane-based coatings and adhesives. The specific structure of this compound could lead to materials with unique adhesion, flexibility, or chemical resistance properties.

Biomaterials: The potential for modifying the ester group opens up possibilities for creating biodegradable or biocompatible materials for biomedical applications.

The development of materials from this precursor is an active area of research, with the goal of creating materials with precisely controlled architectures and functionalities. samaterials.comnih.govlgchem.comcngrgf.com.cn

Unexplored Reactivity Patterns and Multifunctional Synthetic Utilities

Beyond its role as a monomer, the combination of an isocyanate and an ester group within the same molecule suggests a rich and largely unexplored reactivity. The interplay between these two functional groups could lead to novel synthetic transformations and the development of multifunctional building blocks for organic synthesis.

Potential areas for exploration include:

Intramolecular Reactions: The proximity of the isocyanate and ester groups could facilitate intramolecular cyclization reactions, leading to the formation of novel heterocyclic compounds.

Tandem Reactions: The isocyanate group could be used to initiate a reaction cascade, with the ester group participating in a subsequent transformation.

Orthogonal Reactivity: The differential reactivity of the isocyanate and ester groups could be exploited in multi-step syntheses, allowing for selective transformations at each site.

The investigation of these unexplored reactivity patterns holds the promise of uncovering new synthetic methodologies and expanding the utility of this compound as a versatile tool in the synthetic chemist's arsenal.

Q & A

Q. What are the optimal synthetic conditions for preparing methyl esters containing reactive isocyanate groups, such as Methyl 3-isocyanato-3-methylbutanoate?

- Methodological Answer : The synthesis of structurally analogous compounds (e.g., methyl esters with reactive functional groups) typically involves nucleophilic substitution or condensation reactions. For example, in the synthesis of Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate, an amine precursor was reacted with 2,2,2-trifluoroethyl triflate in tetrahydrofuran (THF) at 60°C under nitrogen, followed by purification via C18 reverse-phase chromatography . For methyl isocyanates, inert conditions (e.g., nitrogen atmosphere) and anhydrous solvents are critical to prevent premature hydrolysis of the isocyanate group. Reaction monitoring via LCMS or HPLC is recommended to track progress and purity.

Q. How can researchers purify this compound to achieve high yields and purity?